7-((6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo(C)chromen-3-yl)-7-methyloctanenitrile
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Overview
Description
7-((6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo©chromen-3-yl)-7-methyloctanenitrile is a complex organic compound with a unique structure that includes a benzochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo©chromen-3-yl)-7-methyloctanenitrile typically involves multiple steps, including the formation of the benzochromene core and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
Mechanism of Action
The mechanism of action of 7-((6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo©chromen-3-yl)-7-methyloctanenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The benzochromene core can also interact with hydrophobic regions of proteins and other macromolecules, affecting their structure and activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzochromene derivatives and nitrile-containing molecules. These compounds share structural features with 7-((6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo©chromen-3-yl)-7-methyloctanenitrile but may differ in their specific functional groups and stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to undergo specific chemical reactions and interact with biological targets in ways that similar compounds may not. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
336104-74-6 |
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Molecular Formula |
C25H35NO2 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
7-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-3-yl]-7-methyloctanenitrile |
InChI |
InChI=1S/C25H35NO2/c1-17-10-11-20-19(14-17)23-21(27)15-18(16-22(23)28-25(20,4)5)24(2,3)12-8-6-7-9-13-26/h10,15-16,19-20,27H,6-9,11-12,14H2,1-5H3/t19-,20-/m1/s1 |
InChI Key |
RVTLXKSJDYALPU-WOJBJXKFSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCCC#N)O |
Canonical SMILES |
CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)CCCCCC#N)O |
Origin of Product |
United States |
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